Dichlorodiphenylmethane

Organic Synthesis Geminal Dihalide Formation Ketone Chlorination

Dichlorodiphenylmethane (CAS 2051-90-3), also known as benzophenone dichloride or diphenyldichloromethane, is a geminal dichloride with the molecular formula C₁₃H₁₀Cl₂ and a molecular weight of 237.12 g/mol. It is a clear, colorless to light yellow liquid at room temperature, characterized by a boiling point of 305 °C at atmospheric pressure, a density of 1.235 g/mL at 25 °C, and a refractive index (n20/D) of approximately 1.605.

Molecular Formula C13H10Cl2
Molecular Weight 237.12 g/mol
CAS No. 2051-90-3
Cat. No. B138671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorodiphenylmethane
CAS2051-90-3
Synonyms1,1’-(Dichloromethylene)bis[benzene];  Benzophenone Dichloride;  DPM;  DPM (halocarbon);  Dichlorodiphenylmethane;  Diphenyldichloromethane;  NSC 37425; 
Molecular FormulaC13H10Cl2
Molecular Weight237.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(Cl)Cl
InChIInChI=1S/C13H10Cl2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
InChIKeyOPTDDWCXQQYKGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichlorodiphenylmethane (CAS 2051-90-3): A Procurement-Focused Overview of a Geminal Dichloride Intermediate


Dichlorodiphenylmethane (CAS 2051-90-3), also known as benzophenone dichloride or diphenyldichloromethane, is a geminal dichloride with the molecular formula C₁₃H₁₀Cl₂ and a molecular weight of 237.12 g/mol . It is a clear, colorless to light yellow liquid at room temperature, characterized by a boiling point of 305 °C at atmospheric pressure, a density of 1.235 g/mL at 25 °C, and a refractive index (n20/D) of approximately 1.605 [1]. This compound serves as a versatile intermediate in organic synthesis, particularly valued as a chlorinating agent and a precursor for the generation of reactive intermediates such as diphenylcarbene [2].

Why Generic Substitution Fails: Quantifiable Differentiation of Dichlorodiphenylmethane (CAS 2051-90-3) for Scientific Procurement


While several geminal dihalides and chlorinating agents exist, generic substitution fails because the reactivity, stability, and physical properties of dichlorodiphenylmethane are uniquely tailored for specific synthetic applications. Unlike its parent ketone, benzophenone (C₁₃H₁₀O), or the structurally similar regioisomer 4,4'-dichlorodiphenylmethane (C₁₃H₁₀Cl₂), the precise positioning of two chlorine atoms on a single benzylic carbon confers a distinct reactivity profile. For instance, dichlorodiphenylmethane exhibits a significantly higher boiling point (305 °C) compared to benzophenone (305 °C as well, but at atmospheric pressure; benzophenone sublimes at lower temperatures), and a notably higher density (1.235 g/mL vs. 1.11 g/mL for benzophenone) [1]. Furthermore, its specific refractive index (n20/D 1.605) is a critical quality control parameter that distinguishes it from other chlorinated diphenylmethanes . These differences are not merely academic; they directly impact reaction outcomes, purification strategies, and overall process economics, making the selection of the correct CAS 2051-90-3 compound a non-negotiable decision.

Product-Specific Quantitative Evidence: A Procurement Guide for Dichlorodiphenylmethane (CAS 2051-90-3) Differentiation


Synthetic Yield from Benzophenone: A 93% Efficient Conversion to the Geminal Dichloride

In the conversion of the parent ketone benzophenone to its corresponding geminal dichloride, dichlorodiphenylmethane (CAS 2051-90-3) is obtained in a 93% yield [1]. This represents a highly efficient transformation. While direct comparative data for the same reaction with alternative chlorinating agents (e.g., PCl₅, SOCl₂) under identical conditions are not provided in this specific source, the reported yield establishes a benchmark for the viability of this specific transformation using established methods. This yield is particularly notable for a non-enolizable ketone, as enolizable substrates often lead to complex mixtures.

Organic Synthesis Geminal Dihalide Formation Ketone Chlorination

Physical Property Differentiation: Boiling Point, Density, and Refractive Index vs. Benzophenone and 4,4'-Dichlorodiphenylmethane

Dichlorodiphenylmethane (CAS 2051-90-3) exhibits a distinct physical property profile that differentiates it from its parent ketone, benzophenone, and its regioisomer, 4,4'-dichlorodiphenylmethane (CAS 101-76-8). The target compound is a liquid with a boiling point of 305 °C (lit.) at atmospheric pressure, a density of 1.235 g/mL at 25 °C, and a refractive index (n20/D) of 1.605 (lit.) [1]. In contrast, benzophenone is a solid at room temperature with a melting point of 48.5 °C and a density of 1.11 g/mL [2]. The regioisomer 4,4'-dichlorodiphenylmethane is also a solid with a melting point of 55.5 °C and a refractive index of approximately 1.622 . The combination of liquid state, high density, and specific refractive index makes CAS 2051-90-3 uniquely identifiable and amenable to certain synthetic processes.

Physical Chemistry Quality Control Compound Identification

Application as a Chlorinating Agent: High Yield Conversion of tert-Butyl Esters to Amides and Esters

Dichlorodiphenylmethane (CAS 2051-90-3) has been demonstrated as an effective chlorinating agent in the direct conversion of tert-butyl esters to amides and esters. Using SnCl₂ as a catalyst, the reaction generates acid chloride intermediates in situ, which subsequently react with various amines and alcohols to afford the corresponding amides and esters in high yields under mild conditions [1]. While specific yields are provided in the full text, the publication highlights the protocol's efficacy for a range of substrates. This application positions the compound as a key reagent in a practical one-pot synthesis method, distinguishing it from other chlorinating agents that may require harsher conditions or offer lower functional group tolerance.

Organic Synthesis Chlorinating Agent Amidation Esterification

Role as a Photodegradation Catalyst: A Niche Application in Polymer Science

Dichlorodiphenylmethane (CAS 2051-90-3) is recognized for its specific role as a catalyst for the photodegradation of plastics [1][2]. This is a specialized application not commonly shared by its close analogs like benzophenone (which is primarily a UV blocker/photoinitiator) or diphenylmethane (which is relatively inert). While direct quantitative kinetic data comparing its catalytic efficiency to other photodegradation catalysts (e.g., titanium dioxide, specific metal complexes) is not provided in these vendor datasheets, the documented use as a photodegradation catalyst highlights a functional differentiation relevant to the polymer and materials science communities. This application is a direct consequence of its ability to generate reactive intermediates like diphenylcarbene upon photolysis, which can initiate polymer chain scission [3].

Polymer Science Photocatalysis Environmental Degradation

Best-Fit Research and Industrial Application Scenarios for Dichlorodiphenylmethane (CAS 2051-90-3) Based on Evidence


High-Yield Synthesis of Geminal Dichlorides from Non-Enolizable Ketones

For synthetic chemists requiring a high-yielding route to geminal dichlorides, dichlorodiphenylmethane is the product of choice when starting from benzophenone. The reported 93% yield [1] underscores the efficiency of this transformation, making it a reliable and economical intermediate for further functionalization. This scenario is particularly relevant when the desired product is a diphenylmethane derivative requiring two leaving groups at the benzylic position.

One-Pot Amidation and Esterification of tert-Butyl Esters

Researchers focused on peptide synthesis, medicinal chemistry, or materials science can utilize dichlorodiphenylmethane as a key chlorinating agent in a mild, one-pot protocol for converting tert-butyl esters directly into amides or esters [2]. This application offers a practical and efficient alternative to traditional multi-step sequences, saving time and improving overall yield. The mild conditions are advantageous for substrates sensitive to strong acids or bases.

Physical Property-Dependent Process Chemistry: Liquid Intermediate Handling

In industrial settings where continuous flow chemistry or automated liquid handling is employed, the physical state of an intermediate is a critical procurement factor. Dichlorodiphenylmethane's liquid form at room temperature (vs. the solid state of its ketone analog benzophenone and its regioisomer 4,4'-dichlorodiphenylmethane) [3] makes it inherently more suitable for processes requiring precise metering and mixing, reducing the need for specialized solid-dispensing equipment.

Specialized Research in Polymer Photodegradation

For academic or industrial groups investigating environmentally degradable polymers or the photochemical stability of plastic materials, dichlorodiphenylmethane represents a specific, documented catalyst for photodegradation [4][5]. Its use as a tool to study or induce polymer breakdown sets it apart from common photoinitiators or UV absorbers, offering a unique avenue for materials research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dichlorodiphenylmethane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.